molecular formula C13H17NO2 B7725730 Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate

Cat. No.: B7725730
M. Wt: 219.28 g/mol
InChI Key: VVILSFLCWBZFJL-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrrolidine ring is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-methyl-3-(pyrrolidin-1-yl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group attached to the benzene ring is oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-methyl-3-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 4-methyl-3-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(pyrrolidin-1-yl)benzoate: Lacks the methyl group on the benzene ring.

    Methyl 3-(pyrrolidin-1-yl)benzoate: The pyrrolidine ring is attached at a different position on the benzene ring.

    Methyl 4-methylbenzoate: Lacks the pyrrolidine ring.

Uniqueness: The presence of both the methyl group and the pyrrolidine ring in this compound provides unique chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-methyl-3-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-5-6-11(13(15)16-2)9-12(10)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVILSFLCWBZFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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